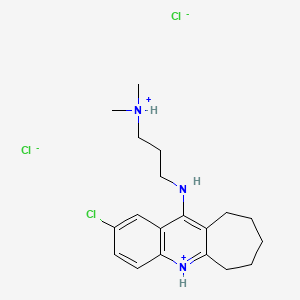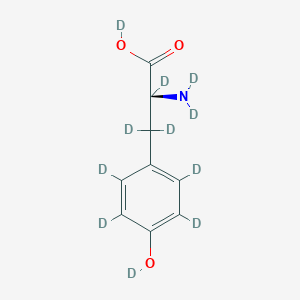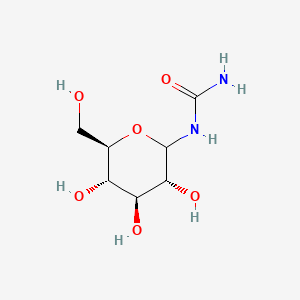
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is a chemical compound with a unique structure that includes two methylamino groups, an ethyl group, and a dithiolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylamino-4-ethyl-1,2-dithiolium chloride with methylamine in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound. Additionally, purification steps, such as crystallization or chromatography, are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium ring to a dithiolane ring.
Substitution: Nucleophilic substitution reactions can replace the methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiolane derivatives.
Scientific Research Applications
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions. Additionally, it may interfere with cellular processes, such as DNA replication or protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds have similar structural features and are studied for their antimicrobial properties.
3,5-Bis(trifluoromethyl)benzamide: This compound is used in pharmaceutical synthesis and has similar functional groups.
Uniqueness
3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is unique due to its specific combination of functional groups and the presence of a dithiolium ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
38534-89-3 |
|---|---|
Molecular Formula |
C7H13ClN2S2 |
Molecular Weight |
224.8 g/mol |
IUPAC Name |
[4-ethyl-5-(methylamino)dithiol-3-ylidene]-methylazanium;chloride |
InChI |
InChI=1S/C7H12N2S2.ClH/c1-4-5-6(8-2)10-11-7(5)9-3;/h8H,4H2,1-3H3;1H |
InChI Key |
COXOOCBUVCPLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SSC1=[NH+]C)NC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)





![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)


